molecular formula C10H20N2O2 B1388830 tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate CAS No. 645400-44-8

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

Cat. No.: B1388830
CAS No.: 645400-44-8
M. Wt: 200.28 g/mol
InChI Key: PGBVMVTUWHCOHX-YUMQZZPRSA-N
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Description

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate (CAS 645400-44-8) is a high-purity, chiral aminocyclopentane derivative that serves as a critical synthetic building block in medicinal chemistry and drug discovery research . This compound features a cis-relative stereochemistry ((1S,3S)) and contains both a primary amine, protected as a stable carbamate with a tert-butoxycarbonyl (Boc) group, and a free secondary amine, allowing for selective and sequential functionalization . This makes it an invaluable scaffold for the synthesis of diverse compound libraries and complex molecules. Its primary research application is as a key chiral intermediate in the development of pharmaceutical candidates, where the rigid cyclopentane ring can impart specific three-dimensional characteristics to influence the biological activity and metabolic profile of the final target molecule . The Boc protecting group is readily removable under mild acidic conditions, providing convenient access to the unprotected diamine for further derivatization . With a molecular formula of C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol, this reagent requires proper storage and handling . It is recommended to store it in a cool, dark place under an inert atmosphere at room temperature to maintain stability . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for detailed hazard information, which includes warnings that it may be harmful if swallowed and causes skin and serious eye irritation .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVMVTUWHCOHX-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00666923
Record name tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645400-44-8
Record name tert-Butyl [(1S,3S)-3-aminocyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00666923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate typically involves the protection of the amino group on the cyclopentyl ring using a tert-butyl carbamate protecting group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds, allowing for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate exhibits various biological activities, making it a candidate for drug development. It has been cited in studies related to:

  • Enzyme Inhibition: The compound has been investigated for its potential as a small molecule inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various cancers and autoimmune diseases .
  • Neuroprotective Effects: Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

Drug Development

This compound is primarily utilized in the development of pharmaceuticals targeting specific pathways involved in disease processes. Its structural characteristics allow for modifications that enhance efficacy and reduce side effects.

Research Use

This compound is primarily available for research purposes and has been used in various studies focusing on:

  • Pharmacokinetics and Pharmacodynamics: Understanding how the compound interacts within biological systems.
  • Formulation Studies: Developing formulations for in vivo studies, including methods for preparing stock solutions and calculating dosages for animal models .

Case Study 1: BTK Inhibition

A study published on small molecule inhibitors highlighted the role of this compound as a promising candidate against BTK. The research demonstrated that the compound effectively inhibited BTK activity in vitro, leading to reduced proliferation of B-cell malignancies. This study emphasizes its potential application in treating chronic lymphocytic leukemia (CLL) and other related cancers .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound showed that it could mitigate oxidative stress-induced neuronal damage. The results indicated that this compound might be beneficial in developing therapies for conditions like Alzheimer's disease, where oxidative stress plays a significant role .

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage in a dark place under an inert atmosphere at room temperature to prevent degradation .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Purity : Available at 95% purity for research applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Differences
tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate 645400-44-8 C₁₀H₂₀N₂O₂ 200.28 Amino Reference compound
tert-Butyl ((1R,3R)-rel-3-aminocyclopentyl)carbamate 1536263-66-7 C₁₀H₂₀N₂O₂ 200.28 Amino Stereoisomer (R,R configuration)
tert-Butyl (3-(methylamino)cyclopentyl)carbamate 774212-81-6 C₁₁H₂₂N₂O₂ 214.31 Methylamino Methyl substitution on amino group
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate 154737-89-0 C₁₀H₁₉NO₃ 201.26 Hydroxy Hydroxyl replaces amino group
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 C₁₀H₁₇NO₃ 199.25 Ketone Oxo group replaces amino

Physicochemical and Reactivity Differences

  • Amino vs. Hydroxy/Ketone Groups: The amino group in the target compound enables nucleophilic reactions (e.g., amide bond formation), whereas the hydroxy analog (CAS 154737-89-0) participates in esterification or oxidation reactions . The ketone derivative (CAS 847416-99-3) is more electrophilic, facilitating condensations or reductions .

Table 2: Reactivity and Stability Comparison

Compound Reactivity Profile Stability Considerations
This compound High (amine nucleophilicity) Sensitive to oxidation; inert atmosphere required
tert-Butyl (3-oxocyclopentyl)carbamate Moderate (ketone electrophilicity) Stable under dry conditions
tert-Butyl (3-(methylamino)cyclopentyl)carbamate Reduced nucleophilicity (methyl group) Enhanced lipophilicity

Table 3: Hazard Profile Comparison

Compound Hazard Statements Storage Conditions
This compound H302, H315, H319, H335 Dark place, inert atmosphere, RT
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate H302 (mild toxicity) 2–8°C, sealed
tert-Butyl (3-oxocyclopentyl)carbamate Not specified Room temperature

Commercial Availability and Pricing

  • The target compound is priced at ¥2404.00 for 5 g (95% purity), while the hydroxy analog (CAS 154737-89-0) is temporarily out of stock .

Biological Activity

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate, also known by its CAS number 645400-44-8, is a carbamate derivative with significant potential in biological research and medicinal chemistry. This compound is characterized by its unique structural properties, which enable it to interact with various biological targets, particularly enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and potential therapeutic uses.

  • Molecular Formula : C10_{10}H20_{20}N2_2O2_2
  • Molecular Weight : 200.28 g/mol
  • CAS Number : 645400-44-8

The biological activity of this compound primarily involves its role as a substrate or inhibitor in enzymatic reactions. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Its ability to mimic natural substrates makes it particularly useful in enzyme inhibition studies.

Interaction with Enzymes

Research indicates that this compound interacts with multiple enzymes, potentially affecting their catalytic activities. For instance, it has been investigated for its role in studying enzyme interactions related to metabolic pathways and signal transduction .

Applications in Research

The compound is utilized in various fields of biological research:

  • Enzyme Inhibition Studies : It serves as a model compound for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
  • Protein Modifications : The compound helps in studying post-translational modifications of proteins, which are crucial for understanding cellular functions.

Study 1: Enzyme Interaction Analysis

A study focused on the interaction of this compound with cyclin-dependent kinases (CDKs) demonstrated its potential as an inhibitor. The compound exhibited selective inhibition of CDK9, which is vital for regulating cell cycle progression and transcriptional control in cancer cells .

CompoundIC50 (µM)Selectivity
This compound0.5High
Other CDK inhibitorsVariesLow

Study 2: Neuroprotective Effects

Preliminary studies suggest that compounds structurally similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. These findings indicate the potential for developing therapeutic agents targeting neurological disorders .

Q & A

Q. What are the recommended storage conditions for tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate to ensure its stability?

The compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Exposure to light, moisture, or oxygen may lead to decomposition or side reactions. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating proper ventilation and personal protective equipment (PPE) such as gloves and goggles .

Q. What spectroscopic methods confirm the structure and purity of this compound?

  • 1H/13C NMR : Validates molecular structure through characteristic peaks (e.g., tert-butyl group at δ ~1.4 ppm, cyclopentyl protons at δ ~1.5–2.5 ppm).
  • Mass Spectrometry (MS) : Confirms molecular weight (200.28 g/mol) via [M+H]+ or [M+Na]+ ions.
  • HPLC : Assesses purity (>95% typical) using reverse-phase C18 columns with acetonitrile/water gradients. The InChIKey (PGBVMVTUWHCOHX-YUMQZZPRSA-N) serves as a unique identifier for database cross-referencing .

Outline the key steps in synthesizing this compound.

  • Step 1 : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc anhydride) in THF under basic conditions (e.g., triethylamine).
  • Step 2 : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce functional groups.
  • Step 3 : Purification via silica gel column chromatography (ethyl acetate/hexane gradients) to isolate the product .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving this compound derivatives?

  • Catalyst Selection : Pd(PPh3)2Cl2 (5 mol%) with CuI (10 mol%) enhances efficiency in Sonogashira or Buchwald-Hartwig reactions.
  • Solvent : THF or DMF at 65°C improves solubility of intermediates.
  • Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5) or LC-MS.
  • Yield Improvement : Pre-activate catalysts under inert atmospheres and use degassed solvents to minimize side reactions .

Q. What analytical strategies resolve stereochemical ambiguities in this compound intermediates?

  • X-ray Crystallography : Definitive confirmation of absolute configuration using SHELX programs for structure refinement .
  • Chiral HPLC : Separates enantiomers on Chiralpak® columns (e.g., AD-H) with hexane/isopropanol mobile phases.
  • 2D NMR : NOESY correlations between cyclopentyl protons and tert-butyl groups validate spatial arrangements .

Q. How do steric effects influence the reactivity of this compound in nucleophilic substitutions?

The bulky tert-butyl group restricts access to the carbamate nitrogen, favoring reactions at the less hindered cyclopentyl amine. Kinetic studies show slower acylation rates compared to non-Boc-protected analogs. Solvent polarity (e.g., DCM vs. DMF) modulates reaction rates by stabilizing transition states .

Q. What challenges arise during purification of this compound, and how are they mitigated?

  • Challenge : Co-elution of polar by-products during column chromatography.
  • Solution : Use basic alumina instead of silica gel or switch to reverse-phase HPLC with acetonitrile/water gradients.
  • Pre-adsorption : Load crude product onto silica gel before column packing to improve resolution .

Methodological Notes

  • Safety : Always handle under inert atmospheres (N2/Ar) and use PPE to mitigate hazards (H302-H335) .
  • Stereochemical Analysis : Combine experimental (X-ray, NMR) and computational (DFT) methods for robust confirmation .
  • Reaction Optimization : Systematic screening of catalysts, solvents, and temperatures is critical for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
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tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

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